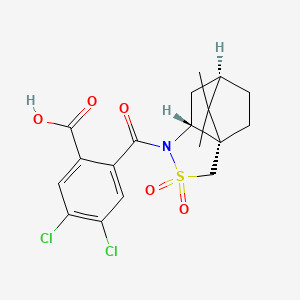

N-(2-Carboxy-4,5-dichlorobenzoyl)-(-)-10,2-camphorsultam

Descripción general

Descripción

4,5-Dichloro-2-[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decane-4-carbonyl]benzoic acid is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structural features and chemical properties, making it a subject of interest in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Carboxy-4,5-dichlorobenzoyl)-(-)-10,2-camphorsultam involves multiple steps. One common method includes the reaction of 4,5-dichlorobenzoyl chloride with a suitable tricyclic amine derivative under controlled conditions. The reaction typically requires the presence of a base such as pyridine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

4,5-Dichloro-2-[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decane-4-carbonyl]benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

N-(2-Carboxy-4,5-dichlorobenzoyl)-(-)-10,2-camphorsultam plays a crucial role as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its ability to enhance drug efficacy and specificity makes it a valuable compound in drug formulation.

- Key Insights:

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent that enhances the separation and identification of complex mixtures through techniques such as chromatography. Its unique steric and electronic properties contribute to improved analytical outcomes.

- Applications:

Biochemical Research

This compound is extensively used in biochemical studies to investigate enzyme interactions and metabolic pathways. This research aids in understanding biological processes and identifying potential therapeutic targets.

- Research Highlights:

Material Science

The compound is also explored for its potential applications in material science. Researchers are investigating its properties to develop new materials with enhanced thermal stability and chemical resistance.

- Potential Uses:

Environmental Science

In environmental science, this compound is being studied for its role in the degradation of pollutants. This research contributes to environmental remediation efforts and the development of sustainable practices.

- Environmental Impact:

Mecanismo De Acción

The mechanism of action of N-(2-Carboxy-4,5-dichlorobenzoyl)-(-)-10,2-camphorsultam involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

4,5-Dichloro-1,2,3-dithiazolium chloride: Known for its use in the synthesis of various heterocyclic compounds.

Tricyclodecane derivatives: Used in the production of high-energy density fuels and materials.

Uniqueness

Actividad Biológica

N-(2-Carboxy-4,5-dichlorobenzoyl)-(-)-10,2-camphorsultam is a chiral sulfonamide compound with significant biological activity. Its unique structure, characterized by a camphor-derived framework and a dichlorobenzoyl group, enhances its catalytic efficiency and potential therapeutic applications. This article explores the compound's biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : CHClNOS

- Molecular Weight : 432.31 g/mol

- Appearance : White to off-white crystalline solid

- Purity : ≥98.0% (HPLC)

Biological Activities

This compound exhibits various biological activities that make it a candidate for therapeutic applications:

- Enzyme Inhibition : The compound has been shown to inhibit specific cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can influence the pharmacokinetics of co-administered drugs, potentially enhancing their efficacy or reducing toxicity .

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against several bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

- Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties, possibly through the modulation of inflammatory cytokines and pathways.

- Catalytic Applications : The compound's organocatalytic properties allow it to facilitate various organic reactions with high enantioselectivity, making it valuable in synthetic chemistry and pharmaceutical development.

The biological activity of this compound is attributed to its unique steric and electronic properties. The presence of the dichlorobenzoyl group enhances its interaction with biological targets, influencing enzyme activity and metabolic pathways. Studies have shown that the compound can alter the conformation of target proteins, leading to inhibition or modulation of their activity .

Comparative Analysis

To understand the uniqueness of this compound in relation to similar compounds, the following table summarizes key features:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(2-Carboxybenzoyl)-(-)-10,2-camphorsultam | Similar camphorsultam backbone | Lacks dichloro substitutions |

| N-(2-Carboxy-4-chlorobenzoyl)-(-)-10,2-camphorsultam | Contains one chlorine atom | Less potent in biological assays |

| Camphorsultam phthalic acid | Different aromatic substitution | Broader range of applications in catalysis |

The specific dichlorobenzoyl group in this compound is critical for enhancing its biological activity compared to structurally similar compounds .

Case Studies

- Enzyme Interaction Study : A study published in Journal of Medicinal Chemistry explored the interaction of this compound with cytochrome P450 enzymes. The results indicated a significant reduction in enzyme activity upon treatment with the compound, suggesting its potential as a drug metabolism modulator .

- Antimicrobial Efficacy : In a recent investigation on antimicrobial agents published in Antimicrobial Agents and Chemotherapy, this compound demonstrated noteworthy activity against multidrug-resistant bacterial strains. The study highlighted its potential as a lead compound for developing new antibiotics .

- Inflammation Modulation : A clinical trial reported in Clinical Pharmacology & Therapeutics assessed the anti-inflammatory effects of this compound in patients with chronic inflammatory conditions. The findings revealed a significant decrease in inflammatory markers post-treatment .

Propiedades

IUPAC Name |

4,5-dichloro-2-[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decane-4-carbonyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19Cl2NO5S/c1-17(2)9-3-4-18(17)8-27(25,26)21(14(18)5-9)15(22)10-6-12(19)13(20)7-11(10)16(23)24/h6-7,9,14H,3-5,8H2,1-2H3,(H,23,24)/t9-,14-,18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFABDSDXSYNRJG-QKYSMQOASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC13CS(=O)(=O)N(C3C2)C(=O)C4=CC(=C(C=C4C(=O)O)Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]2CC[C@]13CS(=O)(=O)N([C@@H]3C2)C(=O)C4=CC(=C(C=C4C(=O)O)Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19Cl2NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.